molecular formula C9H9NO2 B8792772 3-Hydroxy-4-phenylazetidin-2-one

3-Hydroxy-4-phenylazetidin-2-one

Cat. No.: B8792772
M. Wt: 163.17 g/mol
InChI Key: FBZSDKXFQUKDLD-UHFFFAOYSA-N
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Description

3-Hydroxy-4-phenylazetidin-2-one is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . It is a four-membered lactam (β-lactam) with a hydroxyl group and a phenyl group attached to the azetidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-Hydroxy-4-phenylazetidin-2-one involves the Staudinger reaction. This reaction typically involves the condensation of an imine with a ketene. For example, the reaction between hydrobenzamide and acetoxyacetyl chloride in the presence of a base can yield 3-acetoxy-4-phenylazetidin-2-one, which can then be hydrolyzed to produce this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Staudinger reaction is commonly employed, and the process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-phenylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the azetidinone ring can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of the carbonyl group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-4-phenylazetidin-2-one.

    Reduction: Formation of 3-hydroxy-4-phenylazetidin-2-ol.

    Substitution: Formation of substituted phenyl derivatives, such as 3-hydroxy-4-(bromophenyl)azetidin-2-one.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-phenylazetidin-2-one involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, the compound can inhibit the synthesis of bacterial cell walls by targeting penicillin-binding proteins (PBPs). This inhibition disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

    3-Acetoxy-4-phenylazetidin-2-one: A derivative with an acetoxy group instead of a hydroxyl group.

    4-Phenylazetidin-2-one: Lacks the hydroxyl group present in 3-Hydroxy-4-phenylazetidin-2-one.

    3-Hydroxy-4-(substituted phenyl)azetidin-2-ones: Variants with different substituents on the phenyl ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3-hydroxy-4-phenylazetidin-2-one

InChI

InChI=1S/C9H9NO2/c11-8-7(10-9(8)12)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,10,12)

InChI Key

FBZSDKXFQUKDLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)N2)O

Origin of Product

United States

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